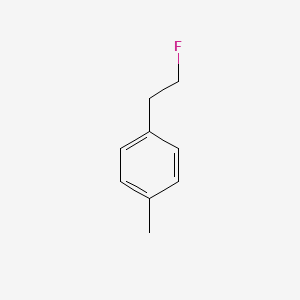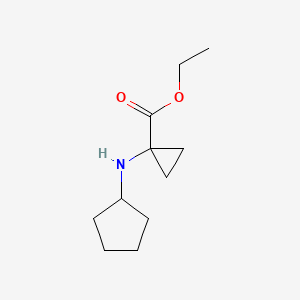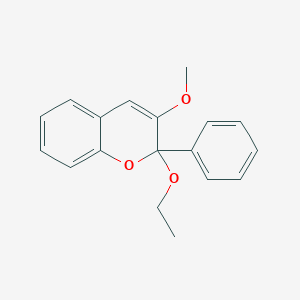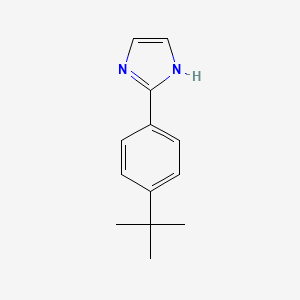
1-(2-Fluoroethyl)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoroethyl)-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 2-fluoroethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)-4-methylbenzene typically involves the alkylation of toluene (4-methylbenzene) with 2-fluoroethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide. The general reaction scheme is as follows:
C6H5CH3+BrCH2CH2F→C6H4(CH3)(CH2CH2F)+HBr
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant flow rates. The use of catalysts, such as palladium or copper, can also improve the efficiency of the reaction.
化学反応の分析
Types of Reactions
1-(2-Fluoroethyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluoroethyl group can be reduced to an ethyl group.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 4-methylbenzoic acid.
Reduction: 1-(2-Ethyl)-4-methylbenzene.
Substitution: 1-(2-Iodoethyl)-4-methylbenzene.
科学的研究の応用
1-(2-Fluoroethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in positron emission tomography (PET) imaging.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Fluoroethyl)-4-methylbenzene depends on its specific application. In medicinal chemistry, the fluoroethyl group can enhance the metabolic stability and membrane permeability of drug candidates. The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
1-(2-Fluoroethyl)benzene: Lacks the methyl group, resulting in different chemical properties and reactivity.
4-Fluorotoluene: Contains a fluorine atom directly attached to the benzene ring, leading to distinct electronic effects.
1-(2-Chloroethyl)-4-methylbenzene: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and applications.
Uniqueness
1-(2-Fluoroethyl)-4-methylbenzene is unique due to the presence of both a fluoroethyl group and a methyl group on the benzene ring. This combination imparts specific chemical properties, such as increased lipophilicity and potential for selective interactions with biological targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
50561-92-7 |
|---|---|
分子式 |
C9H11F |
分子量 |
138.18 g/mol |
IUPAC名 |
1-(2-fluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H11F/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3 |
InChIキー |
PLFWJOGWUGKZHU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol](/img/structure/B13992782.png)

![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl]butanoate](/img/structure/B13992789.png)
![8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13992791.png)
![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B13992796.png)


![Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B13992817.png)



![4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B13992846.png)

